1-(3-methylcyclohexyl)-4-(3-nitrobenzyl)piperazine
Overview
Description
1-(3-methylcyclohexyl)-4-(3-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. This compound features a piperazine ring substituted with a 3-methylcyclohexyl group and a 3-nitrobenzyl group. Piperazines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylcyclohexyl)-4-(3-nitrobenzyl)piperazine typically involves the reaction of 1-(3-methylcyclohexyl)piperazine with 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylcyclohexyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-methylcyclohexyl)-4-(3-aminobenzyl)piperazine.
Reduction: Formation of 1-(3-methylcyclohexyl)-4-(3-aminobenzyl)piperazine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-methylcyclohexyl)-4-(3-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methylcyclohexyl)-4-(3-nitrobenzyl)piperazine involves its interaction with molecular targets in the central nervous system. The compound may act as a modulator of neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as serotonin and dopamine. The nitro group can undergo reduction to form an amine, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylcyclohexyl)-4-benzylpiperazine: Lacks the nitro group, which may result in different biological activity.
1-(3-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position, potentially leading to different reactivity and biological effects.
Uniqueness
1-(3-methylcyclohexyl)-4-(3-nitrobenzyl)piperazine is unique due to the presence of both the 3-methylcyclohexyl group and the 3-nitrobenzyl group, which confer specific chemical and biological properties. The nitro group, in particular, allows for various chemical transformations and potential biological activities that are not present in similar compounds without the nitro group.
Properties
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(3-nitrophenyl)methyl]piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15-4-2-6-17(12-15)20-10-8-19(9-11-20)14-16-5-3-7-18(13-16)21(22)23/h3,5,7,13,15,17H,2,4,6,8-12,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWBFJIRUPYHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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